molecular formula C20H21NO5 B176212 (2S,4S)-Dibenzyl 4-hydroxypyrrolidine-1,2-dicarboxylate CAS No. 132592-07-5

(2S,4S)-Dibenzyl 4-hydroxypyrrolidine-1,2-dicarboxylate

Cat. No.: B176212
CAS No.: 132592-07-5
M. Wt: 355.4 g/mol
InChI Key: XHKMBFDLCAZWCR-ROUUACIJSA-N
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Description

(2S,4S)-Dibenzyl 4-hydroxypyrrolidine-1,2-dicarboxylate is an organic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of two benzyl groups attached to the nitrogen and oxygen atoms of the pyrrolidine ring, along with two carboxylate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-Dibenzyl 4-hydroxypyrrolidine-1,2-dicarboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as L-proline or its derivatives.

    Protection of Functional Groups: The hydroxyl and carboxyl groups are protected using benzyl groups to prevent unwanted side reactions.

    Cyclization: The protected intermediates undergo cyclization to form the pyrrolidine ring.

    Deprotection: The benzyl protecting groups are removed under specific conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.

    Purification: Employing techniques such as crystallization, chromatography, and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-Dibenzyl 4-hydroxypyrrolidine-1,2-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylate groups can be reduced to alcohols or other derivatives.

    Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide, or other strong oxidizers.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution Reagents: Alkyl halides, acyl chlorides, or other electrophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or other reduced derivatives.

    Substitution: Formation of new functionalized pyrrolidine derivatives.

Scientific Research Applications

(2S,4S)-Dibenzyl 4-hydroxypyrrolidine-1,2-dicarboxylate has several scientific research applications, including:

    Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: Employed in the development of novel materials with specific properties, such as polymers and catalysts.

    Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.

    Chemical Synthesis: Utilized as an intermediate in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of (2S,4S)-Dibenzyl 4-hydroxypyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and functional groups. The exact mechanism can vary based on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (2S,4S)-1-tert-Butyl-2-methyl-4-hydroxypyrrolidine-1,2-dicarboxylate
  • 1,2-di-tert-butyl (2S,4S)-4-hydroxypyrrolidine-1,2-dicarboxylate

Uniqueness

(2S,4S)-Dibenzyl 4-hydroxypyrrolidine-1,2-dicarboxylate is unique due to the presence of benzyl groups, which can influence its reactivity and interactions with other molecules

Properties

IUPAC Name

dibenzyl (2S,4S)-4-hydroxypyrrolidine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO5/c22-17-11-18(19(23)25-13-15-7-3-1-4-8-15)21(12-17)20(24)26-14-16-9-5-2-6-10-16/h1-10,17-18,22H,11-14H2/t17-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHKMBFDLCAZWCR-ROUUACIJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1C(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](CN([C@@H]1C(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60544854
Record name Dibenzyl (2S,4S)-4-hydroxypyrrolidine-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60544854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132592-07-5
Record name Dibenzyl (2S,4S)-4-hydroxypyrrolidine-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60544854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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